Elimination of PDE-3 Inhibition vs. Earlier Leads
CK-963 differentiates itself from its direct chemical precursors and clinical PDE-3 inhibitors like milrinone by demonstrating a complete lack of PDE-3 inhibitory activity. During the optimization process, lead compounds 2 and 3 showed undesirable PDE-3 inhibition with IC50 values of 2.8 μM and 4.6 μM, respectively. The medicinal chemistry program specifically aimed to remove this activity, and CK-963 was the successful outcome of this effort, showing selectivity against PDE-3 [1]. This is in stark contrast to milrinone, a clinically used PDE-3 inhibitor whose mechanism of action is inherently based on PDE-3 inhibition, which is associated with adverse long-term clinical outcomes [1].
| Evidence Dimension | PDE-3 Inhibitory Activity |
|---|---|
| Target Compound Data | No PDE-3 inhibition (selective against PDE-3) |
| Comparator Or Baseline | Compound 2: IC50 = 2.8 μM; Compound 3: IC50 = 4.6 μM; Milrinone: mechanism based on PDE-3 inhibition |
| Quantified Difference | Elimination of off-target PDE-3 inhibition |
| Conditions | Biochemical PDE-3 inhibition assay |
Why This Matters
This selectivity is critical for researchers seeking to isolate and study the effects of direct cardiac troponin activation without the confounding variables of cAMP-dependent signaling pathways, which are known to negatively impact myocardial energetics and long-term outcomes.
- [1] Collibee, S. E., Romero, A., Muci, A. R., et al. (2024). Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats. Journal of Medicinal Chemistry, 67(10), 7859–7869. https://doi.org/10.1021/acs.jmedchem.3c02412 View Source
